molecular formula C15H12ClF3N2O2 B2954732 6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 2320724-89-6

6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B2954732
CAS No.: 2320724-89-6
M. Wt: 344.72
InChI Key: BULATVJECOGIFI-UHFFFAOYSA-N
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Description

6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride typically involves multiple steps. One common method starts with the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with a pyrrolo[3,4-b]pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-trifluoro-3-methoxybenzoyl chloride
  • 2,4,5-trifluoro-3-methoxybenzoyl bromide
  • 2,4,5-trifluoro-3-methoxybenzoyl fluoride

Uniqueness

6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific trifluoromethoxy substitution pattern and its pyrrolo[3,4-b]pyridine core. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2.ClH/c1-22-14-12(17)9(5-10(16)13(14)18)15(21)20-6-8-3-2-4-19-11(8)7-20;/h2-5H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULATVJECOGIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CC3=C(C2)N=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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